Cas no 677277-70-2 (Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-)
![Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- structure](https://www.kuujia.com/scimg/cas/677277-70-2x500.png)
Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-
- Butanoic acid, 2-[(2,2,2-trifluoroacetyl)amino]-, (2S)-
- (S)-(+)-2-trifluoroacetylaminobutyric acid
- (2S)-2-(trifluoroacetamido)butanoic acid
- 2-(S)-(2,2,2-trifluoroacetylamino)-butyric acid
- SCHEMBL1899689
- AKOS017532110
- EN300-4280111
- 677277-70-2
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- Inchi: InChI=1S/C6H8F3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)/t3-/m0/s1
- InChI Key: PEHBBHOVUUQKHN-VKHMYHEASA-N
Computed Properties
- Exact Mass: 199.04562760Da
- Monoisotopic Mass: 199.04562760Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: 1.2
Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4280111-1.0g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 1.0g |
$541.0 | 2025-03-15 | |
Enamine | EN300-4280111-0.25g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 0.25g |
$498.0 | 2025-03-15 | |
Enamine | EN300-4280111-2.5g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-15 | |
Enamine | EN300-4280111-0.5g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 0.5g |
$520.0 | 2025-03-15 | |
Enamine | EN300-4280111-0.1g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 0.1g |
$476.0 | 2025-03-15 | |
Enamine | EN300-4280111-0.05g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 0.05g |
$455.0 | 2025-03-15 | |
Enamine | EN300-4280111-10.0g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 10.0g |
$2331.0 | 2025-03-15 | |
Enamine | EN300-4280111-5.0g |
(2S)-2-(trifluoroacetamido)butanoic acid |
677277-70-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-15 |
Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- Related Literature
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Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-
Comprehensive Analysis of Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- (CAS No. 677277-70-2)
Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- (CAS No. 677277-70-2) is a specialized chiral compound with significant applications in pharmaceutical and biochemical research. This molecule, characterized by its trifluoroacetyl group and (2S)-configuration, has garnered attention for its unique structural properties and potential utility in drug development. Researchers are increasingly exploring its role in peptide synthesis, enzyme inhibition, and asymmetric catalysis, aligning with the growing demand for enantioselective compounds in modern therapeutics.
The compound's CAS No. 677277-70-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its chiral purity and stereospecific reactivity make it valuable for designing targeted drug delivery systems, a hot topic in personalized medicine. Recent studies highlight its compatibility with green chemistry principles, addressing sustainability concerns in synthetic workflows—a key focus for industries aiming to reduce environmental footprints.
In the context of AI-driven drug discovery, Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- exemplifies how computational models predict molecular interactions. Searches for "chiral building blocks for APIs" or "trifluoroacetyl derivatives in medicinal chemistry" reflect its relevance. The compound’s metabolic stability and bioavailability profiles are also under scrutiny, as these factors dominate discussions in preclinical research forums.
From a technical perspective, the (2S)-configuration ensures optimal binding affinity in receptor-ligand interactions, a principle leveraged in GPCR-targeted therapies. Its carboxylic acid moiety further enables derivatization for prodrug formulations, a strategy gaining traction to enhance drug efficacy. Analytical techniques like HPLC and NMR are essential for verifying its purity, a recurring query among quality control professionals.
Market trends indicate rising demand for high-purity chiral compounds, driven by advancements in biologics and small-molecule drugs. As regulatory agencies emphasize ICH Q7 compliance, suppliers of CAS No. 677277-70-2 must prioritize GMP-grade synthesis protocols. This aligns with frequent searches for "scalable synthesis of enantiopure acids" and "CFR Part 11-compliant documentation."
In summary, Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- represents a nexus of innovation in synthetic chemistry and drug design. Its multifaceted applications—from asymmetric synthesis to bioconjugation—underscore its importance in addressing contemporary challenges in life sciences and material engineering.
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